LY3009120 is a potent and selective pan-RAF inhibitor. [, ] RAF kinases are key components of the RAS-RAF-MEK-MAPK signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. [] Mutations in this pathway, particularly in the BRAF gene, are frequently observed in various cancers, including melanoma. [, ] LY3009120 inhibits all three isoforms of RAF kinase: ARAF, BRAF, and CRAF. [] This pan-RAF inhibition profile makes it a potentially valuable tool in combating cancers driven by mutations in the RAS-RAF-MEK-MAPK pathway, including those resistant to selective BRAF inhibitors. [, ]
LY3009120 acts by binding to the ATP-binding site of RAF kinases, thereby inhibiting their catalytic activity. [, ] This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately blocking the transmission of growth and proliferation signals within the cell. LY3009120 demonstrates minimal paradoxical activation of the MAPK pathway in BRAF wild-type cells, unlike some selective BRAF inhibitors. [] This characteristic is attributed to its ability to inhibit CRAF even in the presence of activated RAS, mitigating the potential for promoting tumor growth in BRAF wild-type cancers. []
LY3009120 has demonstrated promising results in preclinical studies for its potential use in treating various cancers. [, ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5